6-Chloro-1H-indazole-3-carbonitrile

Overview

Description

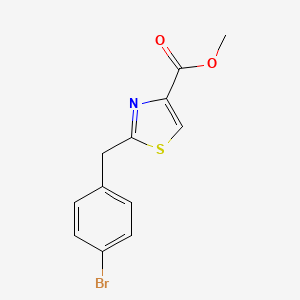

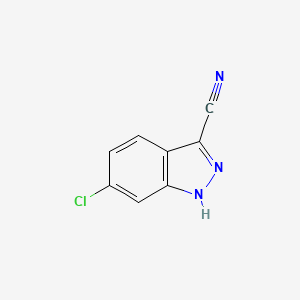

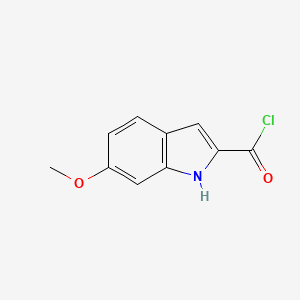

6-Chloro-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C8H4ClN3 and a molecular weight of 177.59 . It is a derivative of indazole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indazoles, including this compound, has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound includes an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. The compound also contains a chlorine atom and a carbonitrile group .Chemical Reactions Analysis

Indazole-containing compounds, including this compound, have been synthesized using various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Scientific Research Applications

Synthesis of Novel Derivatives

6-Chloro-1H-indazole-3-carbonitrile has been utilized in the synthesis of various novel compounds. For instance, it's involved in the formation of pyrimidine and annulated pyrimidine fused indazole derivatives. These derivatives were synthesized through reactions with formaldehyde and different olefins, catalyzed by GdCl3. They have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as yeast and filamentous fungi (Yakaiah et al., 2008).

Metal-Free Cascade Process

There is a metal-free cascade process to synthesize pyrimido[1,2-b]indazole-3-carbonitrile derivatives starting from aromatic aldehydes and 1H-indazol-3-amine. This process occurs under laboratory conditions with ethanol and triethylamine, yielding high tolerance to substrates and high efficiency (Li et al., 2017).

Inhibition of Nitric Oxide Synthases

Studies have shown that certain indazole derivatives, including 1H-indazole-7-carbonitrile, are potent inhibitors of nitric oxide synthases (NOS). These compounds demonstrate a preference for constitutive NOS over inducible NOS, indicating their potential in therapeutic applications (Cottyn et al., 2008).

Chemical Transformations Under Nucleophilic Conditions

The reactivity of 6-methylchromone-3-carbonitrile, a related compound, was studied under nucleophilic conditions. This study has led to the creation of new heterocyclic systems, providing insights into the potential applications of this compound in synthesizing diverse chemical structures (Ibrahim & El-Gohary, 2016).

Antibacterial Properties

Research on 8-chloro-3-alkyl-3H-pyrazolo[4,3-a]acridine-11-carbonitriles, derived from alkylated nitro derivatives of indazole, has revealed significant antibacterial properties. These compounds exhibit strong green fluorescence properties and potent antibacterial activity against various bacterial species (Rahmani et al., 2014).

Suzuki Coupling

3,5-Dichloroisothiazole-4-carbonitrile, another related compound, reacts with aryl- and methylboronic acids to undergo Suzuki coupling, leading to the production of isothiazole products. This process demonstrates the potential for this compound to participate in similar coupling reactions (Christoforou et al., 2003).

Organic-Base-Catalyzed Synthesis

An organic-base-catalyzed synthesis process has been developed for tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives, showcasing the versatility of this compound in facilitating diverse chemical syntheses (Shinde & Jeong, 2016).

Mechanism of Action

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and are known to interact with multiple receptors . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses

Biochemical Pathways

Indazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Indazole derivatives are known to have a broad spectrum of biological activities . The specific effects of 6-Chloro-1H-indazole-3-carbonitrile would depend on its targets and mode of action.

Safety and Hazards

Future Directions

Indazole derivatives, including 6-Chloro-1H-indazole-3-carbonitrile, are essential entities found in many natural products and have a wide variety of biological properties. Therefore, the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name |

6-chloro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURANFWTYQPVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696268 | |

| Record name | 6-Chloro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885278-30-8 | |

| Record name | 6-Chloro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate](/img/structure/B1392296.png)

![tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1392298.png)

![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)